Methyl 3-(aminomethyl)benzoate
Overview
Description
Methyl 3-(aminomethyl)benzoate is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an aminomethyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(aminomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-nitrobenzoate with a reducing agent such as iron powder in the presence of hydrochloric acid, which reduces the nitro group to an aminomethyl group. Another method involves the direct aminomethylation of methyl benzoate using formaldehyde and ammonium chloride under acidic conditions.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reduction reactions using catalytic hydrogenation. This method ensures high yields and purity of the final product. The reaction is carried out in a hydrogenation reactor with a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(aminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a carboxyl group, resulting in the formation of methyl 3-carboxybenzoate.
Reduction: The ester group can be reduced to an alcohol, yielding 3-(aminomethyl)benzyl alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Methyl 3-carboxybenzoate.
Reduction: 3-(aminomethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the reagent used.
Scientific Research Applications
Methyl 3-(aminomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with analgesic and anti-inflammatory effects.
Industry: this compound is used in the production of polymers and resins, where it imparts specific properties to the final materials.
Mechanism of Action
The mechanism of action of methyl 3-(aminomethyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Methyl 3-aminobenzoate: Lacks the aminomethyl group, resulting in different reactivity and applications.
Methyl 4-aminobenzoate: The amino group is positioned differently on the benzene ring, affecting its chemical behavior.
Ethyl 3-aminobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, leading to variations in physical properties and reactivity.
Uniqueness: Methyl 3-(aminomethyl)benzoate is unique due to the presence of both an ester and an aminomethyl group on the benzene ring. This combination of functional groups allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 3-(aminomethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBKDJSKHXGOJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383448 | |
Record name | Methyl 3-(aminomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93071-65-9 | |
Record name | Methyl 3-(aminomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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